molecular formula C23H24N6O2 B2812892 N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1257546-39-6

N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2812892
M. Wt: 416.485
InChI Key: JDTUAFMUOCOBSY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an amine group, and a carboxamide group . The presence of these functional groups suggests that this compound could have a variety of biological activities.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization processes or domino reactions . For example, thioxopyrimidines and their condensed analogs are often synthesized through [3+3], [4+2], or [5+1] cyclization processes .

Scientific Research Applications

Analytical Methods Development

A study focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide. This research is significant for quality control in pharmaceuticals, demonstrating the compound's relevance in analytical chemistry methods (Ye et al., 2012).

Anticancer Research

The compound's structural analogues have been synthesized and evaluated for anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer research. These analogues showed significant anti-angiogenic and DNA cleavage activities, suggesting their utility as anticancer agents (Kambappa et al., 2017).

Gene Expression Inhibition Studies

Research on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a structurally related compound, demonstrated its inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. These findings have implications in understanding gene expression and potential therapeutic applications (Palanki et al., 2000).

Histone Deacetylase Inhibition

A compound structurally similar to N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide has been identified as a histone deacetylase inhibitor, indicating its potential use in epigenetic studies and cancer treatment (Zhou et al., 2008).

Non-Linear Optical Properties

Synthesis and computational studies on related compounds revealed their non-linear optical properties, which could be significant in the development of materials for photonic and optoelectronic applications (Jayarajan et al., 2019).

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives, structurally related to the compound , have been prepared and evaluated as antimicrobial and anti-inflammatory agents. This research highlights the compound's potential use in developing new therapeutic agents (Tolba et al., 2018).

properties

IUPAC Name

N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-14-3-5-18(6-4-14)27-23-24-15(2)13-20(29-23)25-16-7-9-17(10-8-16)26-22(31)19-11-12-21(30)28-19/h3-10,13,19H,11-12H2,1-2H3,(H,26,31)(H,28,30)(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUAFMUOCOBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4CCC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide

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